

A Comprehensive Technical Guide to Thiophene-2,4-dicarbaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thiophene-2,4-dicarbaldehyde*

Cat. No.: *B153583*

[Get Quote](#)

Introduction

Thiophene-2,4-dicarbaldehyde is a pivotal heterocyclic building block, distinguished by a five-membered aromatic ring containing a sulfur atom, functionalized with two carbaldehyde groups at the C2 and C4 positions. This specific arrangement of reactive aldehyde groups on an electron-rich thiophene core imparts a unique chemical reactivity profile, making it a highly valuable intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a versatile scaffold for the construction of complex molecular architectures with significant biological and photophysical properties. Its ability to undergo a variety of chemical transformations allows for the synthesis of novel therapeutic agents, functional polymers, and advanced materials.^{[1][2]} This guide provides an in-depth exploration of its chemical identity, spectroscopic characteristics, synthesis protocols, and critical applications, offering field-proven insights for professionals in drug discovery and development.

Core Identifiers and Chemical Properties

Accurate identification is the foundation of all chemical research and development. The following tables summarize the essential identifiers and physicochemical properties of **Thiophene-2,4-dicarbaldehyde**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	932-93-4 [3] [4]
Molecular Formula	C ₆ H ₄ O ₂ S [4]
Molecular Weight	140.16 g/mol [4]
IUPAC Name	thiophene-2,4-dicarbaldehyde [4]
InChI Key	Not readily available; isomeric forms have distinct keys.
SMILES	C1=C(C=S_C1_C=O)C=O
Synonyms	2,4-Diformylthiophene, Thiophene-2,4-dialdehyde

Table 2: Physical and Chemical Properties

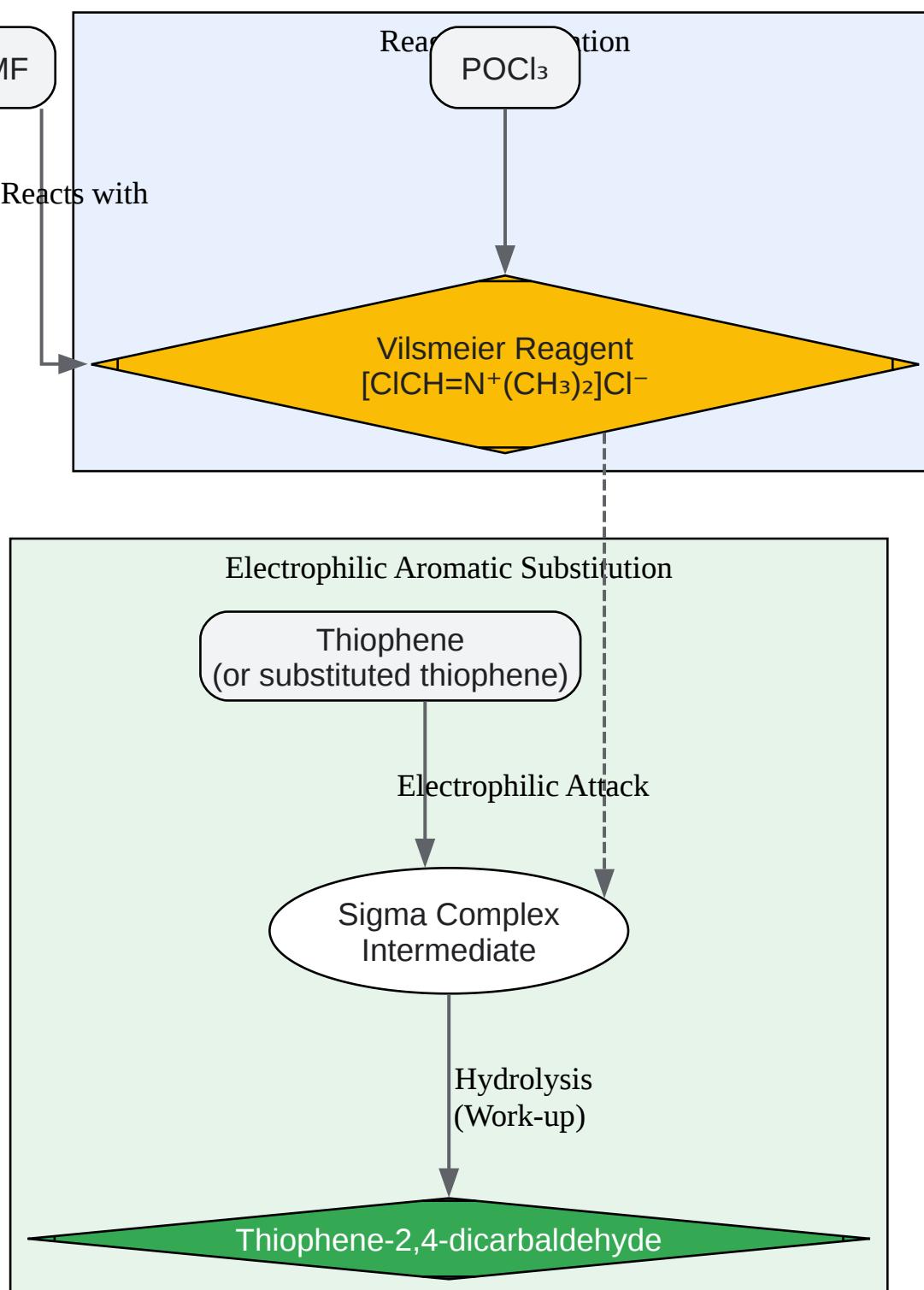
Property	Value	Source
Physical Form	Solid	[5]
Melting Point	76-78 °C	[5]
Boiling Point	134 °C at 22 mmHg	[5]
Density	1.3731 g/cm ³ (Predicted)	[4]
Polar Surface Area	62.38 Å ² (Predicted)	[4]

Spectroscopic Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is crucial for structure elucidation and purity confirmation. The unique electronic environment of **Thiophene-2,4-dicarbaldehyde** gives rise to a characteristic spectral signature.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic protons and the two aromatic protons on the thiophene ring. The aldehydic

protons (CHO) will appear significantly downfield, typically in the δ 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl group. The two remaining ring protons at the C3 and C5 positions will appear as doublets in the aromatic region (δ 7.5-8.5 ppm). Their exact chemical shifts are influenced by the strong electron-withdrawing nature of the adjacent aldehyde groups. The coupling constant (J-value) between these two protons would be characteristic of their meta-relationship on the thiophene ring.


- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all six carbon atoms. The carbonyl carbons of the two aldehyde groups are the most deshielded, appearing in the δ 180-195 ppm range. The four sp^2 -hybridized carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm). The carbons directly attached to the electron-withdrawing aldehyde groups (C2 and C4) will be further downfield compared to the other two ring carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band between $1680\text{-}1710\text{ cm}^{-1}$ is characteristic of the C=O stretching vibration of the aromatic aldehyde groups.^[6] The conjugation with the thiophene ring slightly lowers this frequency compared to a non-conjugated aldehyde.^[6] Additionally, C-H stretching vibrations for the aldehydic protons typically appear as a pair of weak bands between $2700\text{-}2900\text{ cm}^{-1}$.^[6] Aromatic C=C stretching and C-H bending vibrations will also be present in the fingerprint region.

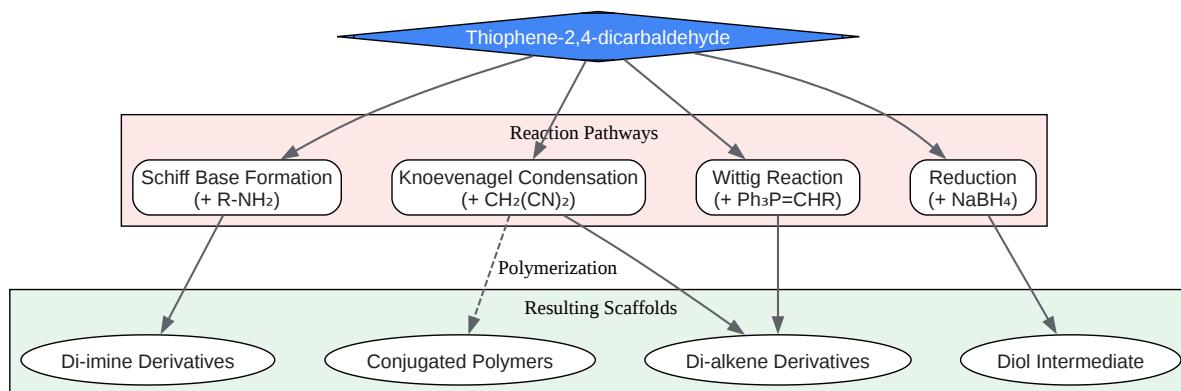
Synthesis and Mechanism: Constructing the Core Scaffold

The synthesis of **Thiophene-2,4-dicarbaldehyde** typically involves the formylation of a pre-functionalized thiophene ring. A common and effective strategy is the Vilsmeier-Haack reaction, which introduces aldehyde groups onto electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl_3).

The causality behind this choice lies in the high reactivity of the thiophene ring towards electrophilic substitution.^[7] The Vilsmeier reagent acts as a mild electrophile, which is crucial for achieving selective formylation without causing polymerization or degradation of the sensitive thiophene nucleus.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction

[Click to download full resolution via product page](#)


Caption: Vilsmeier-Haack formylation of a thiophene precursor.

Key Reactions and Applications in Drug Development

The synthetic utility of **Thiophene-2,4-dicarbaldehyde** stems from the reactivity of its two aldehyde groups. This bifunctionality allows it to act as a linchpin, connecting different molecular fragments to build complex, polycyclic, or polymeric structures.

- Schiff Base and Heterocycle Formation: The aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a diamine is used, this can lead to the formation of macrocycles. Reactions with reagents like hydrazines or hydroxylamine can be used to construct novel heterocyclic rings fused to or substituted on the thiophene core.
- Knoevenagel and Wittig Reactions: These classic carbon-carbon bond-forming reactions allow for the extension of the side chains at the C2 and C4 positions. Reaction with active methylene compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) converts the aldehyde groups into alkenes, providing a route to conjugated systems with interesting electronic and optical properties.
- Scaffold for Biologically Active Molecules: The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Thiophene-based molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.^{[2][8]} The dicarbaldehyde serves as a key starting material for synthesizing libraries of thiophene derivatives, which can then be screened for therapeutic potential. For instance, derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions and evaluated for antibacterial and anti-urease activities.^[2]

Diagram: Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Thiophene-2,4-dicarbaldehyde**.

Experimental Protocol: A Representative Synthesis

The following protocol describes a general, self-validating procedure for the formylation of a suitable thiophene precursor. This method is adapted from established procedures for thiophene formylation, such as the Vilsmeier-Haack reaction.[9][10]

Objective: To synthesize **Thiophene-2,4-dicarbaldehyde** via a double Vilsmeier-Haack formylation.

Materials:

- Thiophene (or appropriate precursor)
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)

- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Crushed ice
- Ethyl acetate and Hexanes for chromatography

Procedure:

- **Vilsmeier Reagent Preparation:** In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 eq.). Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl_3 , 2.2 eq.) dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction. Maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
- **Formylation Reaction:** Dissolve the thiophene precursor (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
- After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Quenching:** Once the reaction is complete, cool the mixture back down to 0 °C. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously as it is highly exothermic.

- Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~7-8. The purpose is to ensure the product is in its neutral form for extraction.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO_4 .
- Purification and Validation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: Collect the pure fractions and confirm the identity and purity of the final product, **Thiophene-2,4-dicarbaldehyde**, using ^1H NMR, ^{13}C NMR, and MS analysis.

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory when handling **Thiophene-2,4-dicarbaldehyde** and its precursors.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[13\]](#) Avoid contact with skin, eyes, and clothing.[\[14\]](#) Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#) Keep away from heat, sparks, open flames, and strong oxidizing agents.[\[11\]](#)[\[12\]](#) For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended.[\[12\]](#)
- First Aid:

- If on skin: Wash off immediately with plenty of soap and water.[11]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
- If swallowed: Call a poison center or doctor if you feel unwell. Do not induce vomiting.[11]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

Thiophene-2,4-dicarbaldehyde is more than just a chemical compound; it is a versatile tool for innovation in the hands of skilled researchers. Its unique structure, characterized by two reactive aldehyde groups on an electron-rich thiophene ring, provides a reliable platform for the synthesis of diverse and complex molecules. From developing next-generation pharmaceuticals to engineering novel conductive materials, the potential applications of this scaffold are vast and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for harnessing its full potential in advancing chemical science and drug discovery.

References

- MOLBASE. (n.d.). **thiophene-2,4-dicarbaldehyde**|932-93-4.
- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.
- PubChem. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde.
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- SpectraBase. (n.d.). Thiophene-2-aldehyde.
- National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbalddehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....
- Organic Syntheses. (n.d.). 2-THENALDEHYDE.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.
- Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 932-93-4|Thiophene-2,4-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 4. thiophene-2,4-dicarbaldehyde|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 2,3-Thiophene-dicarbaldehyde | 932-41-2 [sigmaaldrich.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Thiophene-2,4-dicarbaldehyde: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153583#thiophene-2-4-dicarbaldehyde-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com